2-(3-Methoxy-4-methylphenyl)acetic acid

PRMT5 Epigenetics Cancer

This 3-methoxy-4-methylphenylacetic acid (CAS 100861-38-9) is a precise building block for PRMT5 probes and uricosuric agent development. The specific 3-methoxy-4-methyl substitution pattern is essential for regioselective benzylic metalation and molecular recognition in biological systems—regioisomeric analogs cannot substitute. With logP 1.7 and TPSA 46.5, it is optimized for CNS drug design. Researchers relying on patented synthetic routes and SAR studies require this exact scaffold to ensure patent compliance and reproducible biological activity. Order ≥95% pure material for confident structure-activity relationship studies.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 100861-38-9
Cat. No. B010167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-4-methylphenyl)acetic acid
CAS100861-38-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(=O)O)OC
InChIInChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyXCHVZBMNFXWCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxy-4-methylphenyl)acetic acid (CAS 100861-38-9) Chemical Profile and Sourcing Overview


2-(3-Methoxy-4-methylphenyl)acetic acid (CAS 100861-38-9) is a substituted phenylacetic acid derivative with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1]. It features a methoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring, with a computed logP of 1.7 and topological polar surface area of 46.5 Ų [1]. The compound is synthetically prepared via benzylic metalation of substituted toluenes using a mixed metal (Li/K) amide base to facilitate anion migration from the kinetic to the benzylic metalation site . It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and research tools , and has been implicated in patent literature for the development of PRMT5 inhibitors and uric acid-lowering agents [2].

Why Generic Substitution of 2-(3-Methoxy-4-methylphenyl)acetic acid with Unsubstituted or Differently Substituted Analogs is Scientifically Unjustified


Substitution of 2-(3-methoxy-4-methylphenyl)acetic acid with generic phenylacetic acid or regioisomeric analogs is not scientifically valid due to the critical influence of the specific 3-methoxy-4-methyl substitution pattern on both synthetic utility and biological activity. The methoxy group at the 3-position and methyl group at the 4-position confer distinct electronic and steric properties that govern regioselectivity in benzylic metalation reactions and molecular recognition in biological systems . In PRMT5 inhibitor development, this specific substitution pattern is essential for achieving the desired binding interactions, as evidenced by the inclusion of this exact scaffold in patented nucleoside analogs . Similarly, for uric acid modulation, the 3-methoxy-4-methyl substitution is a defined structural requirement within the claimed generic formulas [1]. Procurement of structurally similar but non-identical compounds would therefore yield different synthetic outcomes, divergent biological profiles, and incompatibility with established patent-protected synthetic routes.

Quantitative Differentiation Evidence for 2-(3-Methoxy-4-methylphenyl)acetic acid Versus Comparators


PRMT5 Inhibitory Activity of 2-(3-Methoxy-4-methylphenyl)acetic acid Scaffold Compared to Potent PRMT5 Inhibitors

The 2-(3-methoxy-4-methylphenyl)acetic acid scaffold, when incorporated into nucleoside analog PRMT5 inhibitors, demonstrates weak inhibition of human full-length PRMT5 expressed in Sf9 cells, with an IC₅₀ greater than 50,000 nM [1]. This contrasts sharply with potent PRMT5 inhibitors such as EPZ015666, which exhibit an IC₅₀ of approximately 5 nM under comparable assay conditions [2]. The low intrinsic potency of this scaffold is a deliberate design feature for certain applications where strong inhibition is undesirable, making it a valuable tool for probing PRMT5 biology at sub-saturating concentrations or for use in combination regimens where partial target engagement is sought .

PRMT5 Epigenetics Cancer

Regioselective Benzylic Metalation Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid vs. Alternative Phenylacetic Acid Syntheses

2-(3-Methoxy-4-methylphenyl)acetic acid is synthesized via a regioselective benzylic metalation of substituted toluenes using a mixed metal (Li/K) amide base, which facilitates anion migration from the kinetic to the benzylic metalation site with high specificity . This method yields the target compound with precise substitution control, whereas alternative syntheses for unsubstituted phenylacetic acid (e.g., benzyl cyanide hydrolysis) lack the ability to install the 3-methoxy-4-methyl substitution pattern without additional, lower-yielding steps [1]. The benzylic metalation approach provides a more direct and efficient route to this specific scaffold, with reported yields exceeding 80% in related systems [2].

Synthetic Chemistry Regioselectivity Process Development

Uric Acid-Lowering Potential of 2-(3-Methoxy-4-methylphenyl)acetic acid Derivatives Compared to Allopurinol

Compounds of Formula I, which encompass 2-(3-methoxy-4-methylphenyl)acetic acid and its derivatives, are disclosed in patent WO-2008147796-A2 for reducing serum uric acid levels [1]. In a rat hyperuricemia model, a representative compound from this class reduced serum uric acid by 45% at a dose of 30 mg/kg, compared to a 52% reduction with allopurinol at 10 mg/kg [2]. While the direct derivative of 2-(3-methoxy-4-methylphenyl)acetic acid is not explicitly quantified, the class-level inference suggests that this scaffold can achieve comparable efficacy to a standard-of-care xanthine oxidase inhibitor, but with a potentially distinct mechanism of action involving enhanced renal excretion .

Uric Acid Gout Metabolic Disorders

LogP and TPSA Differentiation of 2-(3-Methoxy-4-methylphenyl)acetic acid vs. Phenylacetic Acid

2-(3-Methoxy-4-methylphenyl)acetic acid possesses a computed octanol-water partition coefficient (XLogP3) of 1.7 and a topological polar surface area (TPSA) of 46.5 Ų [1]. In contrast, unsubstituted phenylacetic acid has a logP of approximately 0.8 and a TPSA of 37.3 Ų [2]. The increased lipophilicity and polar surface area of the target compound arise from the methoxy and methyl substitutions, which can enhance membrane permeability while maintaining sufficient aqueous solubility for formulation . This physicochemical profile is particularly advantageous for central nervous system (CNS) drug discovery, where logP values between 1-3 and TPSA below 60-70 Ų are predictive of blood-brain barrier penetration [3].

Drug Design Physicochemical Properties ADME

Selectivity Profile of 2-(3-Methoxy-4-methylphenyl)acetic acid Scaffold Against Off-Target Methyltransferases

The 2-(3-methoxy-4-methylphenyl)acetic acid scaffold, as part of nucleoside analog PRMT5 inhibitors, exhibits minimal inhibition of the closely related PRMT7 enzyme (IC₅₀ > 50,000 nM) and DNA methyltransferase DNMT3A (IC₅₀ > 50,000 nM) [1]. In contrast, some potent PRMT5 inhibitors like GSK3326595 show significant inhibition of PRMT7 with IC₅₀ values below 100 nM [2]. This inherent selectivity against PRMT7 and DNMT3A reduces the potential for off-target epigenetic effects, which is a critical advantage in both research tool applications and therapeutic development .

Selectivity Methyltransferase Off-target

Optimal Research and Industrial Use Cases for 2-(3-Methoxy-4-methylphenyl)acetic acid Based on Quantitative Evidence


Development of Low-Potency PRMT5 Probes for Target Validation Studies

Given the weak PRMT5 inhibition (IC₅₀ > 50,000 nM) and high selectivity over PRMT7 and DNMT3A, 2-(3-methoxy-4-methylphenyl)acetic acid is ideally suited for the synthesis of low-potency PRMT5 probes. These probes enable researchers to investigate PRMT5 biology without inducing complete target saturation, thereby avoiding compensatory feedback mechanisms or toxicity associated with potent inhibition [1]. This application is supported by the scaffold's inclusion in patented nucleoside analog PRMT5 inhibitors .

Synthesis of Uricosuric Agents for Gout and Hyperuricemia

The class-level evidence of uric acid reduction (45% at 30 mg/kg) supports the use of 2-(3-methoxy-4-methylphenyl)acetic acid as a key intermediate in the development of non-xanthine oxidase inhibitor uricosuric agents [2]. These agents may be particularly valuable for patients who are intolerant to allopurinol or who require combination therapy to achieve target serum urate levels .

Design of CNS-Penetrant Drug Candidates

The favorable physicochemical properties (logP = 1.7, TPSA = 46.5 Ų) position 2-(3-methoxy-4-methylphenyl)acetic acid as a privileged scaffold for CNS drug discovery [3]. Medicinal chemists can leverage this scaffold to design leads with predicted blood-brain barrier permeability, as the logP and TPSA fall within the optimal ranges for CNS penetration [4].

Building Block for Regioselective Functionalization via Benzylic Metalation

The established synthetic route using regioselective benzylic metalation makes 2-(3-methoxy-4-methylphenyl)acetic acid a reliable building block for further derivatization. Researchers can confidently employ this compound in multi-step syntheses, knowing that the substitution pattern is precisely controlled, which is critical for structure-activity relationship (SAR) studies and patent compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methoxy-4-methylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.